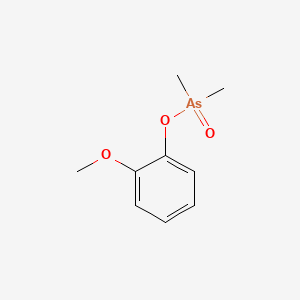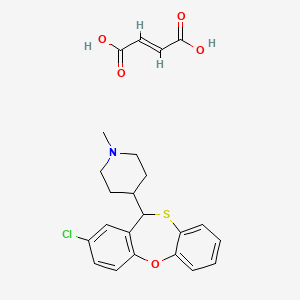
Benzene, 1-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- is an organic compound with a complex structure It consists of a benzene ring substituted with a phenoxy group and a 1-((2-(4-methylphenyl)-2-methylpropoxy)methyl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multiple steps. One common method is the reaction of 4-methylphenylmagnesium bromide with 2-methylpropanal to form the corresponding alcohol. This alcohol is then reacted with benzyl chloride in the presence of a base to yield the desired compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1-methyl-2-[(4-methylphenyl)methyl]-
- Benzene, 1-methyl-4-(phenylmethyl)-
Uniqueness
Benzene, 1-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-3-phenoxy- is unique due to its specific substitution pattern and the presence of both phenoxy and 1-((2-(4-methylphenyl)-2-methylpropoxy)methyl) groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
80843-99-8 |
|---|---|
Fórmula molecular |
C24H26O2 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
1-methyl-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C24H26O2/c1-19-12-14-21(15-13-19)24(2,3)18-25-17-20-8-7-11-23(16-20)26-22-9-5-4-6-10-22/h4-16H,17-18H2,1-3H3 |
Clave InChI |
DJQXYRSEXBXPOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-but-2-enedioic acid;N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)propan-2-amine](/img/structure/B12748635.png)











